molecular formula C23H22O10 B11194154 5-(6-Acetyloxy-3,5,7-trimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl acetate CAS No. 656236-73-6

5-(6-Acetyloxy-3,5,7-trimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl acetate

Cat. No.: B11194154
CAS No.: 656236-73-6
M. Wt: 458.4 g/mol
InChI Key: FWZKNPRCZCUJMQ-UHFFFAOYSA-N
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Description

2-[3-(acetyloxy)-4-methoxyphenyl]-3,5,7-trimethoxy-4-oxo-4H-chromen-6-yl acetate is a complex organic compound with a unique structure that includes multiple methoxy and acetyloxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(acetyloxy)-4-methoxyphenyl]-3,5,7-trimethoxy-4-oxo-4H-chromen-6-yl acetate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the acetylation of a phenolic compound followed by a series of methoxylation and cyclization reactions. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of continuous flow reactors might also be considered to improve efficiency and yield. The purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(acetyloxy)-4-methoxyphenyl]-3,5,7-trimethoxy-4-oxo-4H-chromen-6-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[3-(acetyloxy)-4-methoxyphenyl]-3,5,7-trimethoxy-4-oxo-4H-chromen-6-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(acetyloxy)-4-methoxyphenyl]-3,5,7-trimethoxy-4-oxo-4H-chromen-6-yl acetate exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include signal transduction cascades that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenal, 3-[4-(acetyloxy)-3-methoxyphenyl]
  • 4-(2-formylvinyl)-2-methoxyphenyl acetate

Uniqueness

Compared to similar compounds, 2-[3-(acetyloxy)-4-methoxyphenyl]-3,5,7-trimethoxy-4-oxo-4H-chromen-6-yl acetate stands out due to its multiple methoxy and acetyloxy groups, which confer unique chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets .

Properties

CAS No.

656236-73-6

Molecular Formula

C23H22O10

Molecular Weight

458.4 g/mol

IUPAC Name

[5-(6-acetyloxy-3,5,7-trimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C23H22O10/c1-11(24)31-15-9-13(7-8-14(15)27-3)20-23(30-6)19(26)18-16(33-20)10-17(28-4)21(22(18)29-5)32-12(2)25/h7-10H,1-6H3

InChI Key

FWZKNPRCZCUJMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC)OC)OC

Origin of Product

United States

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